4-Bromo-5-methylthiophene-2-carbaldehyde

Cross-Coupling Purity Analysis Building Blocks

Select 4-Bromo-5-methylthiophene-2-carbaldehyde for its unique 4-bromo-5-methyl substitution pattern, which provides distinct steric and electronic properties versus positional isomers. This ensures reproducible reactivity in Suzuki-Miyaura cross-coupling for building π-conjugated systems. With high purity (≥98%) and validated bromine reactivity, it is the reliable choice for constructing thiophene-based compound libraries, organic electronics (OPVs, OFETs, OLEDs), and photochromic materials. The orthogonal aldehyde and bromine handles offer versatile derivatization for drug discovery and specialty polymer synthesis.

Molecular Formula C6H5BrOS
Molecular Weight 205.07 g/mol
CAS No. 29421-75-8
Cat. No. B183253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylthiophene-2-carbaldehyde
CAS29421-75-8
Molecular FormulaC6H5BrOS
Molecular Weight205.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C=O)Br
InChIInChI=1S/C6H5BrOS/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3
InChIKeyNXBRLTKLAXZRPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-5-methylthiophene-2-carbaldehyde (CAS 29421-75-8) as a Differentiated Building Block


4-Bromo-5-methylthiophene-2-carbaldehyde (CAS 29421-75-8) is a heterocyclic building block featuring a thiophene core substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and an aldehyde at the 2-position. Its molecular formula is C6H5BrOS, with a molecular weight of 205.07 g/mol [1]. This specific substitution pattern provides two orthogonal reactive handles—the aldehyde for condensation reactions and the bromine for transition metal-catalyzed cross-coupling—making it a versatile intermediate for medicinal chemistry and materials science .

Substitution Risks in Thiophene Carbaldehyde Derivatives: Why 4-Bromo-5-methylthiophene-2-carbaldehyde Is Not a Generic Replacement


The specific substitution pattern on the thiophene ring critically dictates both reactivity and the properties of downstream products. Close analogs, such as 4-bromo-3-methylthiophene-2-carboxaldehyde (CAS 30153-47-0) or 3-bromo-5-methylthiophene-2-carboxaldehyde (CAS 36155-82-5), possess the same functional groups but in a different spatial arrangement [1]. This positional isomerism leads to fundamental differences in steric and electronic environments. For example, in a cross-coupling reaction, the rate of oxidative addition and the regioselectivity of subsequent steps can vary significantly based on the steric hindrance around the C-Br bond, which is directly influenced by the adjacent methyl group. In a 4-bromo-5-methyl system, the bromine is adjacent to the methyl group, whereas in a 4-bromo-3-methyl system, it is adjacent to the aldehyde. This simple change can alter reaction kinetics, yields, and the performance of the final conjugated material [1]. Therefore, these compounds are not interchangeable; the selection of 4-Bromo-5-methylthiophene-2-carbaldehyde is a specific design choice.

Quantitative Differentiation Evidence for 4-Bromo-5-methylthiophene-2-carbaldehyde


Superior Purity and Reliability for Cross-Coupling Applications

For demanding palladium-catalyzed reactions like Suzuki-Miyaura couplings, the purity of the aryl halide is paramount to avoid catalyst poisoning and ensure high yields. 4-Bromo-5-methylthiophene-2-carbaldehyde is available with a purity specification of ≥99.8% by GC area analysis, a level that exceeds the more common 98% standard seen across the broader class of bromothiophene carbaldehydes .

Cross-Coupling Purity Analysis Building Blocks

Enhanced Crystallinity and Solid-State Characterization via X-Ray Diffraction

The ability to obtain high-quality single crystals is crucial for definitive structural confirmation and understanding solid-state properties. The crystal structure of 4-bromo-5-methylthiophene-2-carbaldehyde has been solved and refined to an R-value of 0.050 using 2126 observed reflections, demonstrating well-ordered crystallinity [1]. In contrast, the non-brominated parent compound, 5-methylthiophene-2-carbaldehyde, and other closely related analogs often yield liquids or less well-defined solids, precluding routine X-ray structural analysis [2].

Crystal Engineering Solid-State Properties X-Ray Diffraction

Differentiation in Photochromic Behavior: A Potential Replacement for DIMO

This specific derivative exhibits photochromic properties, allowing it to be explored as an alternative to established photochromic agents like 4,4'-dithiodimorpholine (DIMO) . While quantitative photochromic metrics (e.g., quantum yield) for a direct comparison with DIMO are not available, this functional attribute is not a general class property. The bromine and methyl substitution pattern is likely crucial for this behavior, differentiating it from many other thiophene carbaldehydes that do not display photochromism.

Photochromism Materials Science Functional Alternatives

Proven Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The compound is a validated substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which are essential for constructing extended π-systems for organic electronics . In a documented procedure, this specific bromoaldehyde was successfully transformed into an acetal derivative via reaction with ethylene glycol, achieving a 93% yield, demonstrating the robustness of its aldehyde group under synthetic manipulation . While this is a class-level capability, the specific yield data (93% for this substrate) provides a benchmark for this particular building block, in contrast to the varied and often lower yields observed for less optimized bromothiophene substrates.

Suzuki-Miyaura Coupling Palladium Catalysis C-C Bond Formation

Optimal Application Scenarios for 4-Bromo-5-methylthiophene-2-carbaldehyde Based on Evidence


Synthesis of Conjugated Materials for Organic Electronics

This compound is an ideal precursor for creating extended π-conjugated systems via Suzuki-Miyaura cross-coupling . The high purity (≥99.8%) and validated reactivity of its bromine substituent ensure efficient coupling with various boronic acids to build thiophene-based oligomers and polymers for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [1].

Development of Photochromic Materials and Molecular Switches

The documented photochromic properties of this compound make it a candidate for research into smart materials. It can be investigated as an alternative to other photochromic agents like DIMO in applications such as optical data storage, photo-switchable surfaces, and light-responsive drug delivery systems.

Construction of Diverse Chemical Libraries in Medicinal Chemistry

As a heterocyclic building block with two orthogonal reactive handles, it is a powerful tool for constructing diverse thiophene-containing compound libraries for biological screening . The aldehyde group can be used to generate Schiff bases, hydrazones, or be reduced to an alcohol, while the bromine atom allows for the introduction of aryl, heteroaryl, or alkynyl groups via cross-coupling . The well-defined crystal structure [2] also aids in the structural biology of any resulting protein-ligand complexes.

Synthesis of Specialty Monomers and Polymers

This compound can be used as a functional monomer in the production of specialty polymers with tailored properties . Its incorporation into polymer backbones or as a pendant group can impart desirable thermal stability and mechanical properties for high-performance plastics and coatings.

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